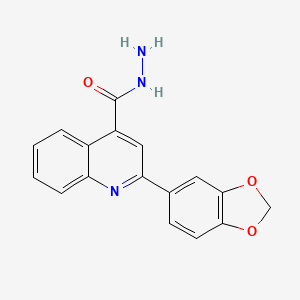

![molecular formula C11H15NO2 B2858209 2-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097900-58-6](/img/structure/B2858209.png)

2-[(2-Hydroxycyclopentyl)amino]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

Schiff bases of 2-[(2-Hydroxycyclopentyl)amino]phenol were synthesized from 2-aminophenol and screened for the detection of some biologically important metal ions . Schiff bases are versatile compounds with a wide range of applications in various fields, including analytical chemistry, medicinal chemistry, and materials science .

Chemo-sensor Applications

The synthesized Schiff bases were used as chemo-sensors for the detection of biologically important metal ions . The binding interactions of the probes with Cu 2+, Zn 2+, and Ni 2+ resulted in redshifts in the absorption maxima . This property makes them useful in the development of sensors for detecting changes in physicochemical properties .

Electrochemical Studies

Electrochemical studies of the ligands revealed the sensing properties of the probes . The electrochemical behavior of both probes with Cu 2+, Zn 2+, Ni 2+, Cr 3+ resembled voltammograms with one or two quasi-reversible redox processes, indicating complex formation between the probes and metal ions .

Antioxidant Activity

Schiff bases synthesized from 2-aminophenol showed potent antioxidant activity . Antioxidants are crucial in protecting the human body from the harmful effects of reactive oxygen species (ROS), which can lead to various diseases .

Antibacterial Activity

The synthesized Schiff bases also showed good potential against all gram-positive bacteria and moderate activity against gram-negative bacteria . This makes them useful in the development of new antimicrobial agents .

Lipoxygenase Inhibitory Potentials

The Schiff bases were evaluated for their lipoxygenase inhibitory potentials . Lipoxygenases are enzymes that play a key role in the metabolism of polyunsaturated fatty acids, and their inhibitors are of interest in the treatment of diseases such as asthma, inflammation, and cancer .

Urease Inhibitory Potentials

Although the products showed non-significant inhibitory potential against urease enzyme , further research could lead to the development of effective urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibitors are used in the treatment of various infections .

Mecanismo De Acción

Target of Action

It is known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant properties . They interact with free radicals and metal ions, affecting cell signaling pathways and gene expression .

Mode of Action

Phenolic compounds, including 2-[(2-Hydroxycyclopentyl)amino]phenol, primarily act as antioxidants. They scavenge free radicals and chelate metal ions, thereby reducing oxidative stress . They also regulate several pathways, including the activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Biochemical Pathways

They are involved in the regulation of oxidative stress by activating antioxidant responses and inhibiting pro-inflammatory pathways . They also modulate cell survival or apoptosis and enhance the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their molecular weight, structure, and the presence of other compounds .

Result of Action

The result of the action of 2-[(2-Hydroxycyclopentyl)amino]phenol is primarily the reduction of oxidative stress. By scavenging free radicals and chelating metal ions, it helps to maintain the balance of reactive oxygen species (ROS) in the body . This can lead to the prevention of various diseases associated with oxidative stress, such as coronary heart disease, cancer, Alzheimer’s disease, neurodegenerative disorders, atherosclerosis, cataracts, and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(2-Hydroxycyclopentyl)amino]phenol. For instance, the presence of other compounds can affect its bioavailability . Additionally, the compound’s action can be influenced by the pH and temperature of its environment.

Direcciones Futuras

Phenolic compounds are gaining increasing attention due to their beneficial physiological effects. They have been reported to exhibit antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propiedades

IUPAC Name |

2-[(2-hydroxycyclopentyl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-6-2-1-4-8(10)12-9-5-3-7-11(9)14/h1-2,4,6,9,11-14H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJGPXHDZLKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)